molecular formula C8H9BrN2O2 B1373950 3-bromo-N-methoxy-N-methylpicolinamide CAS No. 867353-49-9

3-bromo-N-methoxy-N-methylpicolinamide

Cat. No. B1373950
M. Wt: 245.07 g/mol
InChI Key: RNXGJIVYTZGDJU-UHFFFAOYSA-N
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Description

3-bromo-N-methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.08 .


Molecular Structure Analysis

The InChI code for 3-bromo-N-methoxy-N-methylpicolinamide is 1S/C8H9BrN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Telescoping Process in Synthesis

The compound 5-bromo-2-methylamino-8-methoxyquinazoline, a crucial intermediate in drug discoveries, has been synthesized more efficiently. The process chemistry labs improved the synthesis route, reducing isolation processes from four to two and increasing the total yield by 18%, thereby accelerating the supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Asymmetric Syntheses of Hancock Alkaloids

The compound was part of a synthetic pathway for Hancock alkaloids, utilizing enantiopure lithium N-benzyl-N-(α-methyl-p-methoxybenzyl)amide for conjugate addition, followed by Buchwald-Hartwig coupling to form the tetrahydroquinoline ring. This process achieved the synthesis of several alkaloids, including (-)-cuspareine and (-)-galipinine, providing a foundation for further medicinal exploration (Davies et al., 2018).

Inhibition of Steroid 5alpha Reductases

The compound participated in a Negishi-type coupling reaction, leading to the creation of inhibitors of steroid 5alpha reductases. The inhibitory activity was found to depend on the structure of the heterocycle and the N,N-dialkylamide substituent size. This discovery is significant in the development of drugs targeting hormonal conditions (Baston, Palusczak, & Hartmann, 2000).

Cobalt-Catalyzed Cyclization for Isoquinolone Derivatives

The compound was used in the cyclization of substituted N-methoxy benzamides with alkynes, catalyzed by a cobalt complex, to produce isoquinolone derivatives. This process is compatible with various functional groups, showcasing the versatility of the compound in complex chemical reactions (Sivakumar, Vijeta, & Jeganmohan, 2016).

Synthesis of Bromophenols and Brominated Tetrahydroisoquinolines

Bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines have been isolated from the red alga Rhodomela confervoides. These compounds, including new brominated tyrosine derivatives and brominated 1,2,3,4-tetrahydroisoquinolines, were synthesized using the compound as a starting material. The research indicates a potential for developing novel therapeutic agents from marine resources (Ma et al., 2007).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 3-bromo-N-methoxy-N-methylpicolinamide can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

3-bromo-N-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXGJIVYTZGDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC=N1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-methoxy-N-methylpicolinamide

Synthesis routes and methods

Procedure details

To a solution of 3-bromopyridine-2-carboxylic acid (3-1; 250 mg, 1.24 mmole) in CH2Cl2 (5 mL) was added Et3N (0.21 mL, 3.72 mmole) then isobutyl chloroformate (0.19 mL, 1.49 mmole) at 0° C. After 30 minutes N,O-dimethylhydroxylamine hydrochloride (181 mg, 1.86 mmole) was added. After 15 minutes the mixture was warmed to RT. After 18 hr the mixture was diluted with H2O and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated. Flash column (50% EtOAc/hexanes) gave the title compound (3-2) as a clear oil: 1H-NMR (500 MHz, CDCl3) δ 8.56 (m, 1H), 7.92 (m, 1H), 7.24 (m, 1H), 3.58 (s, 3H), 3.42 (s, 3H).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two
Quantity
181 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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